1-Mercapto-2-propanol

Description

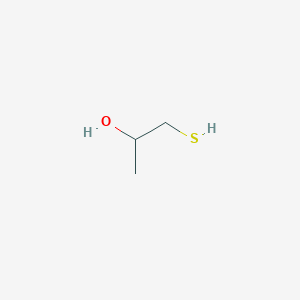

Structure

3D Structure

Properties

IUPAC Name |

1-sulfanylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8OS/c1-3(4)2-5/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FETFXNFGOYOOSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80893058 | |

| Record name | 1-Mercapto-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1068-47-9 | |

| Record name | 1-Mercapto-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1068-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Mercaptopropan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001068479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Mercapto-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-mercaptopropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.679 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Mercapto-2-propanol: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Mercapto-2-propanol (CAS No: 1068-47-9), a chiral thiol alcohol, is a versatile building block in organic synthesis and holds significant potential in various scientific and industrial applications, including polymer chemistry and drug development.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed spectroscopic data, experimental protocols for its synthesis and characterization, and a discussion of its current and potential applications, with a particular focus on its relevance to drug discovery and development.

Chemical Structure and Identification

This compound, also known as 1-sulfanylpropan-2-ol, is a bifunctional molecule containing both a primary thiol (-SH) and a secondary alcohol (-OH) group.[7] The presence of a stereocenter at the second carbon atom means that it exists as a racemic mixture of two enantiomers, (R)-1-mercapto-2-propanol and (S)-1-mercapto-2-propanol. This chirality is a key feature that makes it a valuable precursor in asymmetric synthesis.[8][9][10][]

Molecular Structure:

Caption: 2D structure of this compound.

| Identifier | Value |

| IUPAC Name | 1-sulfanylpropan-2-ol[7] |

| CAS Number | 1068-47-9[12] |

| Molecular Formula | C₃H₈OS[12] |

| Molecular Weight | 92.16 g/mol [2][6] |

| Synonyms | 1-Mercaptopropan-2-ol, 2-Hydroxy-1-propanethiol, β-Mercaptopropyl alcohol[12] |

| InChI | InChI=1S/C3H8OS/c1-3(4)2-5/h3-5H,2H2,1H3[2][6] |

| InChIKey | FETFXNFGOYOOSP-UHFFFAOYSA-N[2][6] |

| SMILES | CC(O)CS[2][6] |

Physicochemical Properties

This compound is a colorless to light yellow liquid with a characteristic unpleasant odor typical of thiols.[2][6][13] It is a combustible liquid and should be handled with appropriate safety precautions.

| Property | Value | Reference |

| Appearance | Colorless to light yellow liquid | [13] |

| Boiling Point | 58-60 °C at 17 mmHg | [2][3][6][13] |

| Density | 1.048 g/mL at 25 °C | [2][3][6][13] |

| Refractive Index (n20/D) | 1.486 | [2][3][6][13] |

| Flash Point | 63 °C (145.4 °F) - closed cup | [2][3][6][13] |

| LogP | 0.120 (estimated) | [13] |

| Water Solubility | Log10(WS) = -0.53 (Crippen Calculated) | [13] |

| pKa | Not readily available |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following tables summarize the key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Proton | (Predicted/Typical Values) | |||

| -CH₃ | ~1.2 | Doublet | ~6.3 | Methyl protons |

| -SH | ~1.4 | Triplet | ~8.0 | Thiol proton |

| -CH₂- | ~2.5-2.7 | Multiplet | Methylene protons | |

| -OH | ~2.8 | Singlet (broad) | Hydroxyl proton | |

| -CH- | ~3.8-4.0 | Multiplet | Methine proton |

Note: Chemical shifts and coupling constants are solvent-dependent and may vary. The broadness of the -OH and -SH peaks is due to chemical exchange.

| ¹³C NMR | Chemical Shift (ppm) | Assignment |

| Carbon | (Predicted/Typical Values) | |

| -CH₃ | ~23 | Methyl carbon |

| -CH₂-SH | ~30 | Methylene carbon |

| -CH-OH | ~68 | Methine carbon |

Infrared (IR) Spectroscopy

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch | 3200-3600 | Strong, Broad |

| C-H stretch (aliphatic) | 2850-3000 | Medium-Strong |

| S-H stretch | 2550-2600 | Weak-Medium |

| C-O stretch | 1000-1300 | Strong |

Mass Spectrometry (MS)

The mass spectrum of this compound exhibits a molecular ion peak (M⁺) at m/z = 92. Common fragmentation patterns for alcohols and thiols are observed.

| m/z | Relative Intensity | Possible Fragment | Fragmentation Pathway |

| 92 | Low | [C₃H₈OS]⁺ | Molecular ion (M⁺) |

| 75 | Moderate | [C₃H₇S]⁺ | Loss of -OH |

| 59 | Moderate | [C₂H₃S]⁺ | Alpha-cleavage |

| 47 | High | [CH₃S]⁺ | Cleavage of C-C bond adjacent to sulfur |

| 45 | High | [C₂H₅O]⁺ | Alpha-cleavage (loss of -CH₂SH) |

| 31 | Moderate | [CH₂OH]⁺ | Rearrangement and cleavage |

Note: The fragmentation pattern can be complex and may involve rearrangements. The base peak can vary depending on the ionization energy.[14][15][16][17][18][19][20]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the ring-opening reaction of propylene (B89431) oxide with a sulfur nucleophile, such as hydrogen sulfide (B99878) or a hydrosulfide (B80085) salt.

Reaction Scheme:

References

- 1. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 2. benchchem.com [benchchem.com]

- 3. spectrabase.com [spectrabase.com]

- 4. This compound (95%) - Amerigo Scientific [amerigoscientific.com]

- 5. This compound, 1068-47-9 [thegoodscentscompany.com]

- 6. 1-巯基-2-丙醇 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | C3H8OS | CID 102545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. Chiral pool - Wikipedia [en.wikipedia.org]

- 12. This compound | CAS 1068-47-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 13. This compound CAS#: 1068-47-9 [m.chemicalbook.com]

- 14. Small-Molecule Inhibitors: Disrupting enzyme fluidity | eLife [elifesciences.org]

- 15. youtube.com [youtube.com]

- 16. 3-Mercapto-1,2-propanediol(96-27-5) 1H NMR spectrum [chemicalbook.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. mass spectrum of propan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 19. whitman.edu [whitman.edu]

- 20. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to the Synthesis of 1-Mercapto-2-propanol: Pathways and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 1-mercapto-2-propanol (CH₃CH(OH)CH₂SH), a versatile bifunctional molecule. The document details three core synthesis routes, their underlying reaction mechanisms, and available experimental data. The information is presented to aid researchers in the selection and implementation of the most suitable synthetic strategy for their specific applications.

Synthesis via Ring-Opening of Propylene (B89431) Oxide

The reaction of propylene oxide with a sulfur nucleophile is a direct and atom-economical approach to this compound. The most common nucleophile for this transformation is the hydrosulfide (B80085) anion (HS⁻), typically sourced from sodium hydrosulfide (NaSH) or hydrogen sulfide (B99878) (H₂S) in the presence of a base.

Reaction Pathway and Mechanism

This synthesis proceeds via a nucleophilic ring-opening of the epoxide. Under basic or neutral conditions, the reaction follows an Sₙ2 mechanism. The hydrosulfide anion, a potent nucleophile, attacks one of the carbon atoms of the epoxide ring. Due to steric hindrance from the methyl group on the C2 carbon, the nucleophilic attack preferentially occurs at the less substituted C1 carbon. This regioselectivity leads to the desired product, this compound. The subsequent workup with a proton source neutralizes the resulting alkoxide to yield the final alcohol.

An In-depth Technical Guide to 1-Mercapto-2-propanol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-Mercapto-2-propanol (CH₃CH(OH)CH₂SH). The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data, detailed experimental protocols, and clear visual representations of key chemical processes.

Core Physical and Chemical Properties

This compound is a versatile chemical intermediate with a distinct thiol odor.[1] Its bifunctional nature, containing both a thiol and a secondary alcohol group, makes it a valuable building block in various chemical syntheses.

Physical Properties

A summary of the key physical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₈OS | [2][3][4] |

| Molecular Weight | 92.16 g/mol | [2][3][5] |

| Appearance | Colorless liquid | [1] |

| Odor | Unpleasant | [1] |

| Density | 1.048 g/mL at 25 °C | [2][5][6] |

| Boiling Point | 58-60 °C at 17 mmHg | [2][5][6] |

| Refractive Index | n20/D 1.486 | [5][6] |

| Flash Point | 63 °C (145.4 °F) - closed cup | [3][5] |

| Solubility | Does not mix well with water | [1] |

Chemical Identification

| Identifier | Value | Reference(s) |

| CAS Number | 1068-47-9 | [2][3] |

| EC Number | 213-946-6 | [3][5] |

| IUPAC Name | 1-sulfanylpropan-2-ol | |

| Synonyms | 1-Mercaptopropan-2-ol, 2-Hydroxy-1-propanethiol, β-Mercaptoisopropanol | [2] |

| InChI | 1S/C3H8OS/c1-3(4)2-5/h3-5H,2H2,1H3 | [5] |

| InChIKey | FETFXNFGOYOOSP-UHFFFAOYSA-N | [5] |

| SMILES | CC(O)CS | [5] |

Chemical Reactivity and Applications

The reactivity of this compound is characterized by the distinct chemistries of its thiol and hydroxyl functional groups. The thiol group can undergo oxidation to form disulfides and is nucleophilic, readily reacting with electrophiles. It exhibits a strong affinity for heavy metals and can form self-assembled monolayers on gold surfaces.[5][6] The hydroxyl group can participate in esterification and etherification reactions.

This compound serves as a valuable intermediate in chemical synthesis.[7] It can be used as a chain transfer agent to control the molecular weight of polymers.[5][6] Furthermore, its chiral nature allows for its use as a chiral agent in the chemical analysis of enantiomers.[5][6]

Experimental Protocols

Formation of a Self-Assembled Monolayer (SAM) on a Gold Surface

This protocol describes the formation of a self-assembled monolayer of this compound on a gold substrate, a common technique in surface chemistry and nanotechnology.

Materials and Reagents:

-

Gold-coated substrate (e.g., silicon wafer, glass slide)

-

This compound

-

Absolute ethanol (B145695) (200 proof)

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive.

-

Ultrapure water (18.2 MΩ·cm)

-

High-purity nitrogen gas

-

Clean glass beakers and tweezers

Procedure:

-

Substrate Cleaning:

-

In a fume hood, carefully prepare the piranha solution by slowly adding the hydrogen peroxide to the sulfuric acid.

-

Immerse the gold substrate in the piranha solution for 5-10 minutes.

-

Carefully remove the substrate and rinse it thoroughly with ultrapure water.

-

Rinse the substrate with absolute ethanol and dry it under a gentle stream of nitrogen gas. The cleaned substrate should be used immediately.

-

-

Preparation of Thiol Solution:

-

Prepare a 1 mM solution of this compound in absolute ethanol. For example, to make 10 mL of solution, dissolve the appropriate mass of this compound in 10 mL of absolute ethanol.

-

-

SAM Formation:

-

Immerse the clean, dry gold substrate into the this compound solution.

-

Allow the self-assembly to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.

-

-

Rinsing and Drying:

-

After the incubation period, remove the substrate from the thiol solution.

-

Rinse the substrate thoroughly with fresh absolute ethanol to remove any non-covalently bound molecules.

-

Dry the functionalized substrate under a gentle stream of nitrogen gas.

-

Mandatory Visualizations

Synthesis of this compound

The industrial synthesis of this compound typically involves the reaction of propylene (B89431) oxide with hydrogen sulfide. This reaction proceeds via the nucleophilic attack of the hydrosulfide (B80085) ion on the epoxide ring.

Caption: Synthesis of this compound from propylene oxide and hydrogen sulfide.

Experimental Workflow for SAM Formation

The following diagram illustrates the key steps involved in the preparation of a self-assembled monolayer of this compound on a gold substrate.

Caption: Workflow for the formation of a this compound self-assembled monolayer.

Safety Information

This compound is considered a hazardous substance.[1] It is irritating to the eyes, respiratory system, and skin.[1][2] May cause sensitization by skin contact.[1] It is a combustible liquid.[1][3] Appropriate personal protective equipment, including gloves, eye protection, and a respirator, should be worn when handling this chemical.[3][8] All work should be conducted in a well-ventilated area, such as a fume hood.[8] In case of contact, rinse the affected area immediately with plenty of water.[2]

References

- 1. Reaction of Sulfur, Hydrogen Sulfide, and Accelerators With Propylene and Butadiene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. scbt.com [scbt.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound 95 1068-47-9 [sigmaaldrich.com]

- 7. if.tugraz.at [if.tugraz.at]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1-Mercapto-2-propanol (CAS: 1068-47-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Mercapto-2-propanol, also known as 1-sulfanylpropan-2-ol, is a versatile thiol compound with significant applications in polymer chemistry, material science, and analytical chemistry.[1] Its unique structure, featuring both a thiol and a secondary alcohol functional group, allows it to participate in a variety of chemical reactions and surface interactions. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications, and safety information, with a focus on experimental protocols and technical data relevant to research and development.

Physicochemical Properties

This compound is a colorless liquid with a characteristic unpleasant odor.[2] It is a chiral molecule, existing as two enantiomers. The quantitative data for this compound are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 1068-47-9 | [3] |

| Molecular Formula | C₃H₈OS | [3] |

| Molecular Weight | 92.16 g/mol | [3] |

| Density | 1.048 g/mL at 25 °C | |

| Boiling Point | 58-60 °C at 17 mmHg | |

| Flash Point | 63 °C (145.4 °F) - closed cup | |

| Refractive Index | n20/D 1.486 | |

| Water Solubility | 79,740 mg/L at 25 °C (estimated) | [1] |

| logP (o/w) | 0.120 (estimated) | [1] |

Table 2: Chemical Identifiers

| Identifier | Value | Reference(s) |

| IUPAC Name | 1-sulfanylpropan-2-ol | [3] |

| InChI | InChI=1S/C3H8OS/c1-3(4)2-5/h3-5H,2H2,1H3 | [3] |

| InChIKey | FETFXNFGOYOOSP-UHFFFAOYSA-N | [3] |

| SMILES | CC(O)CS | |

| EC Number | 213-946-6 | |

| PubChem CID | 102545 | [3] |

Synthesis

The primary industrial synthesis of this compound involves the reaction of propylene (B89431) oxide with hydrogen sulfide (B99878).[4] This reaction can be catalyzed by a variety of solid catalysts, including zeolites. The process is designed to favor the formation of the desired mercapto-alcohol while minimizing the production of byproducts.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on the reaction of epoxides with hydrogen sulfide.

Materials:

-

Propylene oxide

-

Hydrogen sulfide

-

Solid acid catalyst (e.g., ZSM-5 molecular sieve)

-

Fixed-bed reactor

-

Solvent (e.g., a suitable inert solvent if not performed neat)

-

Distillation apparatus

Procedure:

-

Pack a fixed-bed reactor with the solid acid catalyst.

-

Introduce a stream of propylene oxide and hydrogen sulfide into the reactor. The molar ratio of the reactants and the flow rate should be optimized based on the specific catalyst and reactor setup.

-

Maintain the reactor at an elevated temperature and pressure to facilitate the reaction. A patent for a similar process suggests temperatures around 160°C and a pressure of 0.2 MPa.[5]

-

The reaction effluent, containing this compound, unreacted starting materials, and potential byproducts, is cooled.

-

The liquid phase is collected and purified by fractional distillation to isolate this compound.

Key Applications

This compound has several key applications stemming from its chemical reactivity and surface-active properties.

Chain Transfer Agent in Polymerization

In radical polymerization, this compound can act as a chain transfer agent to control the molecular weight of the resulting polymer. The thiol group (-SH) can donate a hydrogen atom to a growing polymer radical, terminating that chain and initiating a new one. This process is crucial for producing polymers with specific molecular weight distributions and desired physical properties.

References

- 1. This compound, 1068-47-9 [thegoodscentscompany.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. This compound | C3H8OS | CID 102545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. EP3699170A1 - 2-mercaptoethanol synthesis - Google Patents [patents.google.com]

- 5. 2-Propanethiol synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 1-Mercapto-2-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols related to 1-Mercapto-2-propanol. This compound is a valuable synthetic intermediate in various fields of research and development.[1]

Core Chemical and Physical Properties

This compound, also known as 1-sulfanylpropan-2-ol, is a simple mercaptan compound with the chemical formula C3H8OS.[1][2] Its key quantitative data are summarized below for ease of reference.

| Property | Value |

| Molecular Formula | C3H8OS[1][3] |

| Molecular Weight | 92.16 g/mol [1][3] |

| CAS Number | 1068-47-9[3] |

| Density | 1.048 g/mL at 25 °C |

| Boiling Point | 58-60 °C at 17 mmHg |

| Flash Point | 63 °C (145.4 °F) - closed cup |

| Refractive Index | n20/D 1.486 |

| SMILES | CC(O)CS |

| InChI Key | FETFXNFGOYOOSP-UHFFFAOYSA-N[2] |

Applications in Research and Development

This compound is utilized in several advanced applications:

-

Self-Assembled Monolayers (SAMs): It can be used to form self-assembled monolayers on gold surfaces, which have potential uses in electrochemical applications.[4] The thiol group has a strong affinity for gold, facilitating the spontaneous formation of an ordered molecular layer.

-

Polymer Chemistry: It acts as a chain transferring agent in polymerization reactions, enabling the synthesis of polymers with low molecular weight and short chain lengths.

-

Chiral Chemistry: Due to its chiral center, it can be used as a chiral agent in the chemical analysis and separation of enantiomers.

-

Synthetic Intermediate: As a simple mercapto compound, it serves as a useful intermediate in the synthesis of more complex molecules.[1]

Experimental Protocol: Formation of Self-Assembled Monolayers (SAMs) on Gold Substrates

This protocol details the methodology for the preparation of a this compound self-assembled monolayer on a gold surface. The procedure is adapted from standard protocols for alkanethiol SAMs.

Materials and Equipment:

-

This compound

-

Gold-coated substrates (e.g., glass slides or silicon wafers)

-

200 proof ethanol (B145695) (absolute)

-

Clean, sealable glass containers

-

Tweezers

-

Dry nitrogen gas source

-

Sonicator

Procedure:

-

Substrate Cleaning:

-

Thoroughly clean the gold substrates by sonicating them in absolute ethanol for 5-10 minutes to remove organic contaminants.

-

Dry the substrates under a stream of dry nitrogen gas.

-

-

Preparation of Thiol Solution:

-

In a clean glass container, prepare a 1 mM solution of this compound in absolute ethanol. Ensure the container is well-sealed to minimize oxidation.

-

-

Self-Assembly Process:

-

Immerse the clean, dry gold substrates into the thiol solution using tweezers. Handle the substrates carefully to avoid contamination.

-

To minimize oxygen exposure, which can affect monolayer quality, reduce the headspace in the container and backfill with dry nitrogen gas.

-

Seal the container tightly and allow the self-assembly to proceed for 12 to 24 hours at room temperature. Longer incubation times generally lead to more ordered and well-packed monolayers.

-

-

Rinsing and Drying:

-

After the incubation period, carefully remove the substrates from the solution with tweezers.

-

Rinse the substrates thoroughly with fresh absolute ethanol to remove any non-chemisorbed molecules.

-

Dry the substrates again with a gentle stream of dry nitrogen gas.

-

-

Storage:

-

Store the prepared SAM-coated substrates in a clean, dry environment, such as a desiccator or a petri dish backfilled with nitrogen, to prevent contamination and degradation of the monolayer.

-

Visualizations

The following diagram illustrates the experimental workflow for the formation of a self-assembled monolayer of this compound on a gold substrate.

Caption: Workflow for Self-Assembled Monolayer (SAM) Formation.

References

An In-depth Technical Guide to Intramolecular Hydrogen Bonding in 1-Mercapto-2-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the intramolecular hydrogen bonding in 1-Mercapto-2-propanol, a molecule of interest in various chemical and pharmaceutical contexts. This document summarizes key findings from spectroscopic and computational studies, offering detailed data, experimental protocols, and visual representations of the molecular conformations.

Introduction

This compound (CH₃CH(OH)CH₂SH) is a bifunctional molecule containing both a hydroxyl (-OH) and a thiol (-SH) group.[1] This structure allows for the formation of intramolecular hydrogen bonds, which significantly influence the molecule's conformational preferences, stability, and reactivity. Understanding these non-covalent interactions is crucial for applications in drug design, materials science, and as a chiral agent in chemical analysis.[1] This guide focuses on the detailed characterization of the stable conformers of this compound, with a particular emphasis on the nature of the intramolecular hydrogen bond.

Conformational Analysis and Intramolecular Hydrogen Bonding

Microwave spectroscopy has been instrumental in elucidating the conformational landscape of this compound. Studies have revealed the presence of a single, highly stable conformer in the gas phase. This preferred conformation is stabilized by an intramolecular hydrogen bond where the hydroxyl group acts as the proton donor and the sulfur atom of the thiol group serves as the proton acceptor (O-H···S).

The most stable conformer exhibits the following structural characteristics:

-

The methyl group and the C-S bond are in an anti position relative to each other.

-

The C-O and C-S bonds are in a gauche arrangement.

-

The S-H bond is gauche with respect to the C1-C2 bond.

This specific arrangement facilitates the formation of a five-membered ring-like structure through the O-H···S hydrogen bond, which is a key factor in its enhanced stability, estimated to be at least 3 kJ/mol more stable than any other hypothetical conformer.

Visualization of Conformers

The conformational preferences of this compound can be visualized to better understand the spatial arrangement of the atoms and the intramolecular hydrogen bond.

References

An In-depth Technical Guide on the Stability and Degradation Pathways of 1-Mercapto-2-propanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Mercapto-2-propanol (CH₃CH(OH)CH₂SH), also known as thioglycerol, is a versatile chemical intermediate utilized in various industrial and pharmaceutical applications. Its bifunctional nature, containing both a primary thiol and a secondary alcohol, makes it a valuable building block in organic synthesis. However, the presence of a reactive thiol group also renders the molecule susceptible to degradation, impacting its purity, efficacy, and safety profile in formulated products. Understanding the stability and degradation pathways of this compound is therefore critical for ensuring product quality, defining appropriate storage conditions, and developing robust analytical methods for its characterization.

This technical guide provides a comprehensive overview of the known and predicted stability challenges and degradation pathways of this compound. It details the primary mechanisms of degradation, including oxidation, thermal decomposition, and photodegradation, and provides detailed experimental protocols for conducting forced degradation studies to identify and quantify potential degradants.

Chemical Stability of this compound

Under normal storage conditions, this compound is considered a stable liquid.[1] However, its stability is significantly influenced by environmental factors such as the presence of oxidizing agents, exposure to elevated temperatures, and light.

Incompatible Materials:

-

Strong Oxidizing Agents: Reacts vigorously with strong oxidizers like nitrates, peroxides, and chlorine bleaches, which can lead to ignition.[1]

-

Copper and Brass: Corrosive to copper and brass; contact with these metals should be avoided in handling and storage equipment.[1]

Storage Recommendations: To maintain its integrity, this compound should be stored in a cool, dry, and well-ventilated area in tightly sealed containers, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1][2]

Predicted Degradation Pathways

Based on the known chemistry of thiols and alcohols, the following degradation pathways are predicted for this compound.

Oxidative Degradation

Oxidation is the most significant degradation pathway for this compound, primarily targeting the thiol group. The oxidation can proceed through a series of steps, yielding progressively more oxidized sulfur species.

-

Disulfide Formation: The initial and most common oxidation product is the corresponding disulfide, 1,1'-dithiobis(propan-2-ol), formed by the coupling of two molecules of this compound. This can occur via a one-electron oxidation to a thiyl radical intermediate or a two-electron oxidation.[1][3]

-

Sulfenic Acid Formation: A two-electron oxidation of the thiol can lead to the formation of a transient and reactive sulfenic acid intermediate (1-hydroxypropane-2-sulfenic acid).[4][5]

-

Sulfinic and Sulfonic Acid Formation: Further oxidation of the sulfenic acid or disulfide can produce the more stable sulfinic acid (1-hydroxypropane-2-sulfinic acid) and ultimately the sulfonic acid (1-hydroxypropane-2-sulfonic acid).[6][7]

The presence of the secondary alcohol group may also be susceptible to oxidation, particularly under harsh conditions with strong oxidizing agents, potentially yielding a ketone (1-mercaptopropan-2-one). However, the thiol group is significantly more susceptible to oxidation.

Thermal Degradation

At elevated temperatures, this compound can undergo thermal decomposition. The likely pathways for thermal degradation of thiols include:

-

Carbon-Sulfur (C-S) Bond Homolysis: Cleavage of the C-S bond can generate radical species which can then participate in a variety of secondary reactions.[8][9]

-

Elimination Reactions: Dehydration of the alcohol or elimination of hydrogen sulfide (B99878) are also possible at high temperatures.[10]

Photodegradation

Exposure to light, particularly ultraviolet (UV) radiation, can induce the degradation of thiol-containing compounds.[1][11] The primary mechanism is often the homolytic cleavage of the S-H bond, generating a thiyl radical. These radicals can then dimerize to form disulfides or react with other molecules.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[9][12] The following protocols are designed to stress this compound under various conditions. A target degradation of 5-20% is generally considered appropriate.[8]

General Sample Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

Stress Conditions

4.2.1 Acidic and Basic Hydrolysis

-

Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

-

Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

-

Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of purified water.

-

Incubate the solutions at 60°C for up to 7 days.

-

At specified time points (e.g., 0, 1, 3, 7 days), withdraw an aliquot.

-

Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

-

Dilute the samples to a suitable concentration with the mobile phase for analysis.

4.2.2 Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature, protected from light, for up to 48 hours.

-

At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot.

-

If necessary, quench the reaction with a small amount of sodium bisulfite solution.

-

Dilute the sample to a suitable concentration with the mobile phase for analysis.

4.2.3 Thermal Degradation

-

Solid State: Place a known amount of neat this compound in a clear glass vial.

-

Solution State: Prepare a solution of this compound in a suitable solvent (e.g., water or acetonitrile).

-

Heat the samples in an oven at 80°C for up to 7 days, protected from light.

-

At specified time points, withdraw samples, dissolve (if solid), and dilute to a suitable concentration for analysis.

4.2.4 Photodegradation

-

Prepare a solution of this compound in a suitable solvent (e.g., water or acetonitrile).

-

Expose the solution in a photostability chamber to a light source compliant with ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[9]

-

A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

-

At the end of the exposure period, analyze both the exposed and control samples.

Analytical Methodologies

A stability-indicating analytical method is crucial for separating and quantifying this compound from its potential degradation products.

High-Performance Liquid Chromatography with UV and Mass Spectrometric Detection (HPLC-UV/MS)

This is the primary technique for analyzing the non-volatile degradation products.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is generally suitable.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection:

-

UV Detection: Wavelengths in the range of 210-220 nm are typically used for detecting thiols and their derivatives, although sensitivity may be low.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in both positive and negative ion modes should be employed for the identification and confirmation of degradation products by their mass-to-charge ratio (m/z).

-

-

Derivatization (for enhanced UV/Fluorescence detection): For improved sensitivity, pre-column derivatization with reagents like 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) or o-phthalaldehyde (B127526) (OPA) can be employed to introduce a chromophore or fluorophore.[9][13]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for the analysis of volatile degradation products that may arise from thermal decomposition.

-

Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient from a low starting temperature (e.g., 50°C) to a high final temperature (e.g., 250°C) to elute a range of volatile compounds.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Derivatization: To improve the volatility and chromatographic behavior of this compound and its less volatile degradation products, derivatization (e.g., silylation) may be necessary.

Data Presentation

The quantitative data obtained from the forced degradation studies should be summarized in a clear and structured table to facilitate comparison.

Table 1: Summary of Forced Degradation Studies of this compound

| Stress Condition | Duration | % Assay of this compound | % Total Impurities | Major Degradation Products (and % abundance) |

| Acidic Hydrolysis | ||||

| 0.1 M HCl, 60°C | 7 days | |||

| Basic Hydrolysis | ||||

| 0.1 M NaOH, 60°C | 7 days | |||

| Oxidative | ||||

| 3% H₂O₂, RT | 48 hours | 1,1'-Dithiobis(propan-2-ol) | ||

| 1-Hydroxypropane-2-sulfonic acid | ||||

| Thermal | ||||

| 80°C | 7 days | |||

| Photolytic | ||||

| ICH Q1B | - |

Note: The data in this table is illustrative and should be populated with experimental results.

Conclusion

This compound is a stable compound under recommended storage conditions, but it is susceptible to degradation, primarily through oxidation of its thiol group. Other potential degradation pathways include thermal decomposition and photolysis. A thorough understanding of these degradation pathways is essential for the development of stable formulations and robust analytical methods. The forced degradation studies and analytical methodologies outlined in this guide provide a framework for researchers and drug development professionals to comprehensively evaluate the stability of this compound and ensure the quality and safety of products in which it is used.

References

- 1. epj-conferences.org [epj-conferences.org]

- 2. Dimercapto propanol sulfonic acid | C3H8O4S3 | CID 56636134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Photodegradation kinetics of some thiols and thiones in aqueous suspension of zinc oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sulfenic acid chemistry, detection and cellular lifetime - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A chemical approach for detecting sulfenic acid-modified proteins in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiol - Wikipedia [en.wikipedia.org]

- 7. Formation, reactivity and detection of protein sulfenic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. biopharminternational.com [biopharminternational.com]

- 11. UV-photochemistry of the biologically relevant thiol group and the disulfide bond: Evolution of early photoproducts from picosecond X-ray absorption spectroscopy at the sulfur K-Edge [inis.iaea.org]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 13. benchchem.com [benchchem.com]

1-Mercapto-2-propanol: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety, handling, and material safety data for 1-Mercapto-2-propanol (CAS No. 1068-47-9). The information is intended to equip laboratory personnel with the knowledge necessary to handle this chemical safely and effectively.

Chemical and Physical Properties

This compound is a combustible liquid with a characteristic stench.[1] Understanding its physical and chemical properties is fundamental to its safe handling and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C3H8OS | [2][3] |

| Molecular Weight | 92.16 g/mol | [3] |

| Appearance | Water-white liquid | [4] |

| Odor | Stench | [1] |

| Boiling Point | 58-60 °C at 17 mmHg | [5][6] |

| 146 °C at 760 mmHg (estimated) | [7] | |

| Density | 1.048 g/mL at 25 °C | [2][6] |

| Flash Point | 63 °C (145.4 °F) - closed cup | |

| Refractive Index | n20/D 1.486 (lit.) | [6] |

| Vapor Pressure | 1.9 mmHg at 25 °C (estimated) | [7] |

| Water Solubility | 79,740 mg/L at 25 °C (estimated) | [7] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance.[2] Adherence to GHS guidelines is crucial for minimizing risk.

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |

NFPA 704 Diamond:

-

Health (Blue): 2 - Can cause temporary incapacitation or residual injury.

-

Flammability (Red): 2 - Must be moderately heated or exposed to relatively high ambient temperature before ignition can occur.[4]

-

Instability (Yellow): 0 - Normally stable, even under fire conditions.

-

Special (White): None

Safe Handling and Storage

Proper handling and storage procedures are paramount to ensure the safety of laboratory personnel and the integrity of the chemical.

Handling

-

All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9]

-

Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[2][8]

-

Wear appropriate personal protective equipment (PPE), as detailed in Section 5.[8]

-

Use non-sparking tools and take precautionary measures against static discharge.[8]

-

Ensure containers are securely sealed when not in use.[2]

-

Avoid contamination with oxidizing agents such as nitrates, oxidizing acids, and chlorine bleaches, as this may result in ignition.[2]

-

Copper and brass are unsuitable materials for handling mercaptans due to their corrosive nature.[2]

Storage

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.[8][9]

-

Keep containers tightly closed and properly labeled.[8]

-

The storage area should be locked up or accessible only to qualified or authorized personnel.[1]

-

Due to its low boiling point, storage in sealed containers may lead to pressure buildup. Check for bulging containers and vent periodically if necessary.[2]

Experimental Protocols: Spill and Exposure Management

Detailed procedures for managing spills and exposures are critical for a rapid and effective response.

Accidental Release Measures

Minor Spills:

-

Warning: Never use dry, powdered hypochlorite (B82951) or other strong oxidizers on mercaptan spills, as this can cause autoignition.[2]

-

Immediately clean up all spills.[2]

-

Avoid breathing vapors and contact with skin and eyes.[2]

-

Absorb the spill with an inert material (e.g., sand, earth, vermiculite) and place it in a suitable, closed container for disposal.[10]

Major Spills:

-

Evacuate personnel from the area and move upwind.[2]

-

Alert emergency responders, providing the location and nature of the hazard.[2]

First-Aid Measures

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the skin with plenty of soap and water. Seek medical attention if irritation occurs.[8]

-

Eye Contact: Immediately flush eyes with fresh, running water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][8]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[8]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is required due to the multiple hazards associated with this compound.[9]

| PPE Category | Minimum Requirement | Recommended for Higher Concentrations or Splash Potential |

| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards.[9] | A full-face shield worn over chemical splash goggles.[9] |

| Hand Protection | Chemical-resistant gloves (e.g., PVC, Neoprene).[2] | Double gloving is recommended. Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber, Viton®).[9] |

| Body Protection | Flame-resistant lab coat.[9] | A chemical-resistant apron or coveralls over a flame-resistant lab coat.[9] |

| Respiratory Protection | Work in a certified chemical fume hood.[9] | A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges may be necessary for spill cleanup or if engineering controls are insufficient.[6][9] |

| Foot Protection | Closed-toe, chemical-resistant shoes.[9] | Chemical-resistant boot covers.[9] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, alcohol-resistant foam, or water spray.[2][4][8]

-

Specific Hazards: The substance is combustible and presents a slight fire hazard when exposed to heat or flame.[2] Vapors are heavier than air and may form explosive mixtures with air. Combustion products include carbon dioxide (CO2) and sulfur oxides (SOx).[2]

-

Protective Actions: Firefighters should wear full body protective clothing with a self-contained breathing apparatus (SCBA).[2][8] Use water spray to cool unopened containers.[10]

Toxicological Information

-

Routes of Exposure: Inhalation, skin contact, eye contact, ingestion.

-

Acute Effects:

-

Chronic Effects: Prolonged or repeated exposure may cause cumulative health effects.[2] Chronic exposure to mercaptans may result in damage to the lungs, kidneys, and liver.[2]

-

Quantitative Data: Specific LD50 and LC50 data for this compound are not consistently available in the reviewed literature. One source indicates an oral LD50 of 116 mg/kg for the related compound 3-Mercapto-1-propanol in rats, but this should be taken as indicative rather than a direct value for this compound.[12]

Visualized Workflows

The following diagrams illustrate key safety and handling workflows for this compound.

Caption: PPE Selection Workflow for this compound.

Caption: Emergency Spill Response Workflow.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. This compound | C3H8OS | CID 102545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. This compound | 1068-47-9 [chemicalbook.com]

- 6. This compound 95 1068-47-9 [sigmaaldrich.com]

- 7. This compound, 1068-47-9 [thegoodscentscompany.com]

- 8. echemi.com [echemi.com]

- 9. benchchem.com [benchchem.com]

- 10. westliberty.edu [westliberty.edu]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. fishersci.com [fishersci.com]

Technical Guide: Toxicological Profile of 1-Mercapto-2-propanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Mercapto-2-propanol (CAS No. 1068-47-9) is a chemical intermediate with a variety of industrial applications. A thorough understanding of its toxicological profile is essential for ensuring safe handling and for risk assessment in occupational and environmental contexts. This technical guide provides a summary of the available toxicological data for this compound, details the standard experimental protocols used for toxicological evaluation, and presents a logical workflow for such assessments.

Toxicological Data

Comprehensive quantitative toxicological data for this compound, such as LD50 and LC50 values, are not available in the reviewed literature. The information presented is based on classifications from safety data sheets and qualitative statements.

Acute Toxicity

No specific oral, dermal, or inhalation acute toxicity data (e.g., LD50, LC50) were identified.[1] General information on thiols suggests that high levels of exposure may lead to lethargy, nausea, vomiting, and in severe cases, respiratory depression and coma.[1]

Table 1: Acute Toxicity Data for this compound

| Endpoint | Species | Route | Value | Reference |

| LD50 | Not available | Oral | Data not available | N/A |

| LD50 | Not available | Dermal | Data not available | N/A |

| LC50 | Not available | Inhalation | Data not available | N/A |

Irritation and Sensitization

This compound is classified as a skin and eye irritant.[2] It is also indicated to be a potential skin sensitizer (B1316253).[1]

Table 2: Irritation and Sensitization Data for this compound

| Endpoint | Species | Result | Reference |

| Skin Irritation | Not specified | Irritant (Category 2) | [2] |

| Eye Irritation | Not specified | Irritant (Category 2) | [2] |

| Skin Sensitization | Not specified | Potential sensitizer | [1] |

Repeated Dose Toxicity

There is limited evidence to suggest that long-term or repeated exposure to this compound may have cumulative health effects, potentially affecting organs such as the lungs, kidneys, and liver.[1] However, no specific repeated dose toxicity studies were found.

Mutagenicity

No data from mutagenicity studies, such as the Ames test, were available for this compound.

Experimental Protocols

The following are detailed methodologies for key toxicological experiments, based on OECD (Organisation for Economic Co-operation and Development) guidelines.

Acute Dermal Toxicity (OECD 402)

-

Principle: This test provides information on the health hazards likely to arise from a short-term dermal exposure to a substance.

-

Test Animals: Adult rats, rabbits, or guinea pigs are typically used. For this guideline, the albino rabbit is often the preferred species.

-

Procedure:

-

The test substance is applied uniformly to a small area (approximately 10% of the body surface area) of the shaved, intact skin of the experimental animals.

-

The treated area is covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.

-

A stepwise procedure is used, with the initial dose being one that is expected to produce signs of toxicity without causing severe suffering or death. Subsequent groups may be tested at higher or lower doses depending on the outcome.

-

Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

A full necropsy is performed on all animals at the end of the observation period.

-

-

Data Analysis: The LD50 (the statistically estimated dose that is expected to be lethal to 50% of the animals) is determined.

Acute Dermal Irritation/Corrosion (OECD 404)

-

Principle: This test assesses the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

-

Test Animals: The albino rabbit is the preferred species.

-

Procedure:

-

A small amount (0.5 mL for liquids or 0.5 g for solids) of the test substance is applied to a small patch of shaved skin (approximately 6 cm²).

-

The treated area is covered with a gauze patch and tape.

-

The exposure duration is typically 4 hours.

-

After exposure, the residual test substance is removed.

-

The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of any effects.

-

-

Data Analysis: The severity of the skin reactions is scored at each observation time. The substance is classified as an irritant or corrosive based on the severity and persistence of the lesions.

Acute Eye Irritation/Corrosion (OECD 405)

-

Principle: This method evaluates the potential of a substance to produce irritation or corrosion when applied to the eye.

-

Test Animals: Healthy, young adult albino rabbits are used.

-

Procedure:

-

A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

-

The eyes are examined at 1, 24, 48, and 72 hours after application.

-

Observations are made for effects on the cornea (opacity), iris, and conjunctiva (redness, swelling, discharge).

-

The observation period can be extended up to 21 days to determine the reversibility of the effects.

-

-

Data Analysis: Ocular lesions are scored at each examination. The classification of the substance is based on the severity and reversibility of the observed eye damage.

Skin Sensitization (OECD 406 - Guinea Pig Maximization Test)

-

Principle: The Guinea Pig Maximization Test (GPMT) is a method to assess the potential of a substance to induce skin sensitization (allergic contact dermatitis).

-

Test Animals: Young adult guinea pigs are used.

-

Procedure:

-

Induction Phase:

-

Day 0: Three pairs of intradermal injections are made in the shoulder region: the test substance in an adjuvant (Freund's Complete Adjuvant - FCA), the test substance without adjuvant, and the adjuvant alone.

-

Day 7: A topical application of the test substance is made to the same area, which may have been pre-treated with sodium lauryl sulfate (B86663) to create a mild irritation. The patch is left in place for 48 hours.

-

-

Challenge Phase:

-

Day 21: A challenge patch with a non-irritating concentration of the test substance is applied to a fresh, untreated area of the skin for 24 hours.

-

-

Observation: The challenge sites are observed for skin reactions (erythema and edema) at 24 and 48 hours after patch removal.

-

-

Data Analysis: The incidence and severity of the skin reactions in the test group are compared to a control group that was not exposed to the test substance during the induction phase. A substance is considered a sensitizer if a significantly higher proportion of test animals show a positive reaction compared to the control animals.

Bacterial Reverse Mutation Test (OECD 471 - Ames Test)

-

Principle: This in vitro test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test detects mutations that revert this initial mutation, allowing the bacteria to grow on a medium lacking the amino acid.

-

Procedure:

-

At least five different concentrations of the test substance are used.

-

The test is performed both with and without a metabolic activation system (S9 mix), which is a liver enzyme extract that can mimic mammalian metabolism and convert some non-mutagenic substances into mutagenic ones.

-

There are two primary methods:

-

Plate Incorporation Method: The test substance, bacterial culture, and S9 mix (if used) are mixed with molten top agar (B569324) and poured onto a minimal agar plate.

-

Pre-incubation Method: The test substance, bacterial culture, and S9 mix are incubated together before being mixed with top agar and plated.

-

-

The plates are incubated for 48-72 hours at 37°C.

-

-

Data Analysis: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.

Toxicological Assessment Workflow

The following diagram illustrates a typical workflow for assessing the toxicology of a chemical substance, starting from initial screening to more in-depth studies.

Caption: A generalized workflow for the toxicological assessment of a chemical substance.

References

1-Mercapto-2-propanol: A Technical Guide to its Environmental Fate and Impact

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the environmental fate and potential impact of 1-Mercapto-2-propanol. Due to a notable lack of specific experimental data on the environmental parameters of this compound, this document focuses on its physicochemical properties, predicted environmental distribution, and the standardized methodologies for assessing its biodegradability, hydrolysis, and ecotoxicity. This guide is intended to serve as a foundational resource for researchers, enabling informed decision-making and highlighting critical data gaps for future research.

Introduction

This compound (CAS RN: 1068-47-9) is a chemical intermediate used in various industrial applications.[1] Its molecular structure, containing both a hydroxyl and a thiol functional group, influences its chemical reactivity and behavior in the environment. Understanding the environmental fate of such compounds is crucial for assessing potential risks and ensuring responsible management throughout their lifecycle. This guide synthesizes available information and outlines the standard experimental protocols necessary for a thorough environmental risk assessment.

Physicochemical Properties

The environmental partitioning and behavior of a chemical are largely dictated by its physical and chemical properties. A summary of the available data for this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₃H₈OS | [1][2][3] |

| Molecular Weight | 92.16 g/mol | [1][2][3] |

| Boiling Point | 58-60 °C at 17 mmHg | [3] |

| Density | 1.048 g/mL at 25 °C | [3] |

| Flash Point | 63 °C (closed cup) | [3] |

| Water Solubility | Data not available | [4] |

| Vapor Pressure | Data not available | |

| Log Kₒw (Octanol-Water Partition Coefficient) | Data not available | |

| pKa | Data not available |

Environmental Fate

Environmental Distribution

The following diagram illustrates the potential environmental fate pathways for this compound upon its release into the environment.

Degradation Processes

3.2.1. Biodegradation

Biodegradation is a key process for the removal of organic chemicals from the environment. While no specific biodegradation data for this compound were found, the presence of a mercapto group can influence the rate of degradation compared to its corresponding alcohol.[5] In some cases, the mercapto group can be detrimental to biodegradation.[5] However, some mercaptans have been shown to be biodegradable.[5]

3.2.2. Hydrolysis

Hydrolysis is a chemical reaction with water that can lead to the degradation of a substance. The rate of hydrolysis is pH-dependent. Given the structure of this compound, which lacks readily hydrolyzable groups, significant abiotic hydrolysis under typical environmental conditions (pH 4-9) is not expected.

3.2.3. Photolysis

Photolysis is the breakdown of a chemical by light. There is no available data on the photolytic degradation of this compound in air or water.

Mobility and Bioaccumulation

3.3.1. Soil Mobility

The mobility of a chemical in soil is often estimated using the soil adsorption coefficient (Koc).[6] A high Koc value indicates that the substance is likely to adsorb to soil particles and be less mobile, while a low Koc suggests it will be more mobile in the soil and may leach into groundwater.[6] Without an experimental log Kow value for this compound, a reliable estimation of Koc is not possible.

3.3.2. Bioaccumulation

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment. The potential for bioaccumulation is often estimated using the octanol-water partition coefficient (log Kow). A lack of this data for this compound prevents an assessment of its bioaccumulation potential.[4]

Ecotoxicological Impact

The ecotoxicity of a substance refers to its potential to cause adverse effects in living organisms in the environment. A Safety Data Sheet for this compound indicates that no data is available for its toxicity to fish, daphnia, algae, or microorganisms.[4]

Standardized Experimental Protocols

To address the data gaps identified for this compound, standardized experimental studies are required. The following sections detail the methodologies for key environmental fate and ecotoxicity tests.

Biodegradation: OECD 301F - Manometric Respirometry Test

This method evaluates the ready biodegradability of a chemical by measuring the oxygen consumed by microorganisms in a closed respirometer.

Experimental Workflow:

Methodology:

-

Preparation: A mineral medium is prepared and inoculated with a small amount of activated sludge from a sewage treatment plant. The test substance is added as the sole source of organic carbon.

-

Test Setup: The mixture is placed in a closed respirometer flask. Control flasks containing only the inoculum and reference flasks with a readily biodegradable substance (e.g., sodium benzoate) are also prepared.

-

Incubation and Measurement: The flasks are incubated in the dark at a constant temperature (20 ± 1°C) for 28 days. The consumption of oxygen is measured continuously.

-

Data Analysis: The percentage of biodegradation is calculated by comparing the oxygen consumed by the test substance to its theoretical oxygen demand (ThOD). A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.

Hydrolysis: OECD 111 - Hydrolysis as a Function of pH

This test determines the rate of abiotic hydrolysis of a chemical in aqueous solutions at different pH values.

Methodology:

-

Preparation: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

-

Test Setup: The test substance is added to each buffer solution in sterile, sealed containers.

-

Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C).

-

Sampling and Analysis: Aliquots are taken at various time intervals and analyzed for the concentration of the parent compound and any major hydrolysis products.

-

Data Analysis: The rate of hydrolysis and the half-life of the substance are calculated for each pH.

Aquatic Ecotoxicity: OECD 202 - Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to the freshwater invertebrate Daphnia magna.[7]

Methodology:

-

Test Organisms: Young daphnids (<24 hours old) are used for the test.

-

Test Solutions: A series of at least five concentrations of the test substance in a suitable medium are prepared. A control group with no test substance is also included.

-

Exposure: Daphnids are exposed to the test solutions for 48 hours under controlled conditions (temperature, light).

-

Observation: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim after gentle agitation.

-

Data Analysis: The results are used to calculate the EC50 (the concentration that causes immobilisation in 50% of the daphnids) at 48 hours.

Conclusion and Recommendations

This technical guide highlights a significant lack of empirical data on the environmental fate and impact of this compound. While its physicochemical properties provide some indication of its potential behavior, experimental studies following standardized protocols are essential for a robust environmental risk assessment. It is recommended that future research prioritize the determination of key environmental parameters, including:

-

Ready biodegradability (OECD 301F)

-

Octanol-water partition coefficient (log Kow)

-

Acute aquatic toxicity to fish, daphnia, and algae (e.g., OECD 203, 202, and 201)

-

Soil adsorption/desorption (OECD 106)

Generating this data will enable a more definitive characterization of the environmental risks associated with this compound and support the development of appropriate risk management strategies.

References

The Discovery and Synthetic History of 1-Mercapto-2-propanol: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Mercapto-2-propanol (CAS RN: 1068-47-9), a versatile bifunctional molecule, holds a significant position as a synthetic intermediate and a crucial component in material science. This technical guide provides a comprehensive overview of the discovery and history of this mercapto alcohol, detailing its physicochemical properties, spectroscopic data, and established synthetic protocols. While the precise initial discovery is not prominently documented, its history is intrinsically linked to the broader development of thiol chemistry. This document offers detailed experimental methodologies for its synthesis, presents quantitative data in structured tables for ease of reference, and includes visualizations of synthetic pathways and experimental workflows to aid in comprehension.

Introduction and Historical Context

The study of organosulfur compounds dates back to the early 19th century, with the first laboratory preparation of a thiol reported in 1834.[1] These sulfur analogs of alcohols, initially termed "mercaptans" due to their ability to capture mercury, quickly became a subject of interest for their distinct chemical reactivity and characteristic odors.

While a singular, celebrated discovery of this compound is not found in the historical chemical literature, its existence and synthesis are a logical extension of the foundational work in organic sulfur chemistry. The development of methods to introduce the sulfhydryl (-SH) group into organic molecules, particularly the reaction of epoxides with hydrogen sulfide (B99878), paved the way for the synthesis of a wide array of mercapto alcohols, including this compound. Its utility as a chain transferring agent in polymerization, a component in the formation of self-assembled monolayers on metal surfaces, and as a chiral building block has solidified its importance in modern chemistry.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is essential for its application in research and development. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃H₈OS | [2] |

| Molecular Weight | 92.16 g/mol | [2] |

| CAS Registry Number | 1068-47-9 | [2] |

| Appearance | Colorless liquid | |

| Density | 1.048 g/mL at 25 °C | |

| Boiling Point | 58-60 °C at 17 mmHg | |

| Refractive Index | n20/D 1.486 | |

| Flash Point | 63 °C (145.4 °F) - closed cup | |

| Solubility | Miscible with water |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points | Reference |

| ¹H NMR (CDCl₃) | Chemical shifts (δ) for CH₃, CH, CH₂, SH, OH protons. | [3][4] |

| ¹³C NMR (CDCl₃) | Chemical shifts (δ) for the three carbon atoms. | [3][4] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for O-H, C-H, S-H, and C-O stretching vibrations. | [3][5] |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) and characteristic fragmentation pattern. | [3] |

| Kovats Retention Index | Standard non-polar: 742, 765, 761; Standard polar: 1492, 1425 | [3] |

Key Synthetic Methodologies

The synthesis of this compound can be achieved through several routes. The most common and industrially relevant method involves the ring-opening of propylene (B89431) oxide with hydrogen sulfide. An alternative laboratory-scale synthesis involves the reduction of 1-mercapto-2-propanone (B1196832).

Synthesis from Propylene Oxide and Hydrogen Sulfide

This method represents a direct and efficient pathway to this compound. The reaction proceeds via the nucleophilic attack of a hydrosulfide (B80085) species on the epoxide ring.

Experimental Protocol:

-

Reactor Setup: A high-pressure stainless-steel autoclave reactor equipped with a magnetic stirrer, gas inlet, and temperature and pressure controls is charged with a suitable solvent (e.g., water or an alcohol) and a basic catalyst (e.g., triethylamine (B128534) or a solid base).

-

Reactant Charging: The reactor is cooled, and a molar excess of liquefied hydrogen sulfide is introduced, followed by the dropwise addition of propylene oxide.

-

Reaction Conditions: The reactor is sealed and heated to a temperature typically ranging from 40 to 100 °C. The pressure is maintained to keep the reactants in the liquid phase. The reaction mixture is stirred vigorously for several hours until completion, which can be monitored by techniques such as gas chromatography (GC).

-

Work-up and Purification: After cooling and venting the excess hydrogen sulfide, the reaction mixture is neutralized with a weak acid. The product is then isolated by extraction with an organic solvent. The organic phase is dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield pure this compound.

Reduction of 1-Mercapto-2-propanone

This two-step approach involves the synthesis of the corresponding ketone followed by its reduction.

Experimental Protocol:

-

Synthesis of 1-Mercapto-2-propanone: An α-haloketone, such as chloroacetone, is reacted with a sulfur nucleophile like sodium hydrosulfide (NaSH) or thiourea (B124793) followed by hydrolysis. The reaction is typically carried out in a polar solvent like ethanol (B145695) or methanol (B129727) at room temperature.

-

Reduction Step: The resulting 1-mercapto-2-propanone is dissolved in a suitable solvent (e.g., methanol or ethanol) and cooled in an ice bath. A reducing agent, such as sodium borohydride (B1222165) (NaBH₄), is added portion-wise with stirring.

-

Reaction Monitoring and Work-up: The progress of the reduction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of a dilute acid (e.g., 1 M HCl) until the effervescence ceases.

-

Isolation and Purification: The product is extracted into an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude this compound is then purified by vacuum distillation.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for the synthesis and purification of this compound.

Conclusion

This compound, a structurally simple yet functionally significant molecule, has a history rooted in the fundamental advancements of organosulfur chemistry. While its specific "discovery" moment may be indistinct, its synthesis and applications are well-established. This guide has provided a detailed overview of its properties, key synthetic routes with experimental protocols, and visual aids to facilitate understanding. For researchers and professionals in drug development and material science, a thorough grasp of the synthesis and characteristics of this versatile mercapto alcohol is invaluable for its effective utilization in various applications.

References

Spectroscopic Profile of 1-Mercapto-2-propanol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Mercapto-2-propanol (CAS No: 1068-47-9), a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR data for this compound.

¹H NMR Data

The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. Multiplicity describes the splitting pattern of a signal due to spin-spin coupling with neighboring protons, and the coupling constant (J), measured in Hertz (Hz), quantifies this interaction.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ | ~1.2 | Doublet | |

| -SH | ~1.4 | Triplet | |

| -OH | ~2.5 | Singlet (broad) | |

| -CH₂- | ~2.5-2.7 | Multiplet | |

| -CH- | ~3.9 | Multiplet |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the concentration.

¹³C NMR Data

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. The spectrum for this compound was obtained in deuterated chloroform (B151607) (CDCl₃).

| Carbon Assignment | Chemical Shift (δ, ppm) |

| -CH₃ | ~23 |

| -CH₂-SH | ~30 |

| -CH(OH)- | ~68 |

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound was recorded as a neat liquid.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3350 (broad) | O-H stretch | Alcohol |

| ~2970, 2925, 2870 | C-H stretch | Alkane |

| ~2560 (weak) | S-H stretch | Thiol |

| ~1450, 1375 | C-H bend | Alkane |

| ~1070 | C-O stretch | Alcohol |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. The data presented here was likely obtained through Gas Chromatography-Mass Spectrometry (GC-MS).

| m/z | Proposed Fragment | Significance |

| 92 | [C₃H₈OS]⁺ | Molecular Ion (M⁺) |

| 75 | [M - OH]⁺ | Loss of hydroxyl radical |

| 59 | [M - SH]⁺ | Loss of sulfhydryl radical |

| 47 | [CH₂SH]⁺ | |

| 45 | [C₂H₅O]⁺ |

Experimental Protocols

The spectroscopic data presented in this guide are typically acquired using standard analytical instrumentation and methodologies.

NMR Spectroscopy Protocol

A sample of this compound is dissolved in a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), and placed in an NMR tube. The tube is then inserted into the spectrometer. For ¹H NMR, a pulse sequence is applied to excite the protons, and the resulting free induction decay (FID) is recorded and Fourier transformed to obtain the spectrum. For ¹³C NMR, a similar process is used, often with proton decoupling to simplify the spectrum.

FTIR Spectroscopy (Neat) Protocol